molecular formula C8H6ClN3O B7784888 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B7784888
M. Wt: 195.60 g/mol
InChI Key: LWQSNCGDPVXPFW-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine (molecular formula: C₈H₆ClN₃O; molecular weight: 195.606 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a 5-methyl-1,2,4-oxadiazole moiety at position 3 . The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it valuable in medicinal chemistry .

Properties

IUPAC Name

3-(2-chloropyridin-3-yl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-8(12-13-5)6-3-2-4-10-7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQSNCGDPVXPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime-Based Cyclization

The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis, utilizing amidoximes and acyl chlorides or activated carboxylic acids. For example, reacting pyridine-3-carboxamidoxime with acetyl chloride under basic conditions yields 3-acetyl-5-(pyridin-3-yl)-1,2,4-oxadiazole. Modifications, such as using coupling agents (e.g., EDC, CDI), improve yields by facilitating amidoxime acylation. However, challenges like prolonged reaction times (4–24 hours) and moderate yields (11–90%) persist, particularly with electron-deficient substrates.

Continuous-Flow Synthesis

Recent innovations in continuous-flow systems enable efficient 1,2,4-oxadiazole formation directly from carboxylic acids and nitriles. A three-reactor setup integrates amidoxime formation, cyclization, and purification via liquid-liquid microextraction, achieving >80% yield for imidazo[1,2-a]pyridine-oxadiazole hybrids. This method reduces solvent use and bypasses intermediate isolation, making it scalable for pharmaceutical applications.

Synthetic Routes to 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Chlorination of Pyridine

Introducing chlorine at position 2 of pyridine is typically achieved via electrophilic substitution. For example, treating 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine with phosphorus oxychloride (POCl₃) at 80°C for 6 hours yields the chlorinated product. Alternative methods employ N-chlorosuccinimide (NCS) in dichloromethane, though regioselectivity remains a challenge.

Oxadiazole Ring Construction

The oxadiazole moiety is installed via cyclization of amidoximes. Starting with 3-cyano-2-chloropyridine , hydroxylamine hydrochloride converts the nitrile to amidoxime, which reacts with acetyl chloride to form the 5-methyl-1,2,4-oxadiazole ring. Critical parameters include:

  • Temperature : 30–50°C to prevent side reactions.

  • Catalysts : Ketoreductase KRED-130 and glucose dehydrogenase GDH-101 enhance enantioselectivity in asymmetric syntheses.

  • Solvents : Tetrahydrofuran (THF) or toluene optimizes solubility, while aqueous NaHCO₃ maintains pH 7.0±0.2 during cyclization.

Table 1: Comparison of Oxadiazole Cyclization Conditions

Starting MaterialReagentCatalystYield (%)Reference
3-cyano-2-chloropyridineAcetyl chlorideKRED-130/GDH-10178
Pyridine-3-carboxamidoximeCDITBAF65
3-nitro-2-chloropyridineMethyl esterNaOH/DMSO52

Advanced Methodologies and Optimization

Continuous-Flow Integration

Adapting the continuous-flow system from, This compound is synthesized in three stages:

  • Amidoxime Formation : 3-cyano-2-chloropyridine reacts with hydroxylamine in DMF at 60°C.

  • Cyclization : The amidoxime is mixed with acetyl chloride in a PTFE reactor (residence time: 15 minutes).

  • Purification : A microextraction unit removes DMF, yielding 85% pure product.

Challenges and Solutions

Regioselectivity in Chlorination

Unwanted chlorination at position 4 is mitigated using directing groups. For instance, temporarily introducing a tert-butoxycarbonyl (Boc) group at position 3 ensures selective chlorination at position 2, followed by Boc deprotection with trifluoroacetic acid.

Purification Difficulties

High-polarity byproducts are removed via tandem extraction-washing steps. Patent details a protocol using toluene/25% NaCl for back-extraction, reducing impurity levels to <1%.

Chemical Reactions Analysis

2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial properties. The presence of the 5-methyl-1,2,4-oxadiazole group in 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine enhances its efficacy against a range of pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise as a selective inhibitor of carbonic anhydrase, which is crucial for various physiological processes. This inhibition could lead to therapeutic applications in treating conditions like glaucoma and hypertension .

Materials Science

Development of Novel Materials
The unique heterocyclic structure allows for the synthesis of novel materials with specific electronic and optical properties. For example, derivatives of this compound have been used to create advanced polymers and coatings that exhibit enhanced stability and functionality under various environmental conditions.

Photonic Applications
Due to its electronic properties, this compound is being explored for use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in sensors and light-emitting diodes (LEDs) .

Organic Synthesis

Intermediate in Synthesis
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cyclization reactions . This capability is essential for developing new drugs and agrochemicals.

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .

Case Study 2: Enzyme Inhibition Mechanism
Research into the enzyme inhibition properties revealed that the compound binds effectively to the active site of carbonic anhydrase II. Kinetic studies showed a competitive inhibition pattern with an IC50 value indicating strong potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine C₈H₆ClN₃O 195.606 Cl (pyridine C2), CH₃ (oxadiazole C5) Potential HDAC inhibition ; enhanced lipophilicity
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine C₈H₇N₃O 161.16 H (pyridine C2), CH₃ (oxadiazole C5) Improved aqueous solubility vs. chlorinated analogues
5-(6-Chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole C₈H₆ClN₃O 195.606 Cl (pyridine C6), CH₃ (oxadiazole C3) Positional isomer; distinct collision cross-section (CCS: 136.8 Ų for [M+H]+)
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₄H₁₀ClN₃O 271.70 4-Cl-benzyl (oxadiazole C5) Increased aromaticity; potential π-π stacking in binding
2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine C₉H₈ClN₃O 209.63 CH₂Cl (oxadiazole C5), CH₃ (pyridine C3) Reactive chloromethyl group; alkylating agent potential

Positional Isomerism

The positional isomer 5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole (Cl at pyridine C6 vs. C2 in the target compound) exhibits identical molecular weight but distinct physicochemical properties. Predicted CCS values for its [M+H]+ adduct (136.8 Ų) suggest differences in conformational flexibility compared to the target compound, which may influence membrane permeability .

Substituent Effects on Solubility and Lipophilicity

  • Chlorine vs. Hydrogen: The non-chlorinated analogue 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 10350-69-3) demonstrates higher aqueous solubility due to reduced lipophilicity, making it preferable for formulations requiring enhanced bioavailability .
  • Chlorobenzyl vs.

Functional Group Reactivity

The chloromethyl substituent in 2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues). This contrasts with the inert methyl group in the target compound .

Physicochemical Data Comparison

Table 2: Collision Cross-Section (CCS) Data for Key Analogues

Compound Adduct Predicted CCS (Ų)
5-(6-Chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole [M+H]+ 136.8
[M+Na]+ 152.8
This compound Not reported

Note: CCS data for the target compound is unavailable, but positional isomers like the C6-chloro analogue suggest conformational differences impacting ion mobility .

Biological Activity

2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClN3O. Its structure includes a pyridine ring substituted with a chloro group and an oxadiazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC8H6ClN3O
Molecular Weight195.01939 g/mol
SMILESCC1=NOC(=N1)C2=CN=C(C=C2)Cl
InChIInChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds within the oxadiazole class demonstrated significant cytotoxicity against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. The IC50 values for these compounds were reported in the micromolar range, indicating strong potential as anticancer agents .
  • Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage . This suggests that the oxadiazole ring plays a critical role in modulating apoptotic pathways.

Anti-inflammatory Activity

In addition to anticancer properties, oxadiazole derivatives have been evaluated for anti-inflammatory effects. Studies have shown that certain derivatives can significantly inhibit edema in animal models, suggesting their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several research articles provide insights into the biological activities of related compounds:

  • Study on Oxadiazole Derivatives : A study published in MDPI reported that specific oxadiazole derivatives exhibited higher biological potency than standard drugs like doxorubicin against various cancer cell lines . The study emphasized the need for structural modifications to enhance efficacy further.
  • Synthesis and Evaluation : Another research article focused on synthesizing novel benzamide derivatives linked with oxadiazoles and evaluating their biological activity. The results indicated that these compounds had significant anticancer activities with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine, and how can reaction yields be optimized?

  • Methodology :

  • Cyclocondensation : React 2-chloronicotinamide derivatives with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) to form the oxadiazole ring. Optimize temperature (80–100°C) and solvent (ethanol/water mixtures) to improve yields .
  • Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids to introduce substituents. Control inert atmosphere (N₂/Ar) and ligand selection (e.g., XPhos) to enhance efficiency .
  • Yield Optimization Table :
Reaction TypeReagentsConditionsYield RangeKey Variables
CyclocondensationNH₂OH·HCl, NaOHEthanol/H₂O, 80°C60–75%pH, reaction time
Suzuki CouplingPd(PPh₃)₄, boronic acidDMF, 100°C, 12h50–68%Catalyst loading, ligand

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyridine and oxadiazole ring connectivity. Key signals: pyridine protons (δ 7.5–8.5 ppm), oxadiazole C=N (δ 160–165 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (195.61 g/mol) and isotopic patterns for Cl .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve bond lengths/angles and intermolecular interactions (e.g., π-π stacking) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include β-lactamase stability assays to assess resistance .
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) via fluorescence-based or colorimetric assays. Use positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can reaction mechanisms for substituent introduction at the oxadiazole ring be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR to identify intermediates.
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate transition states for nucleophilic substitution or coupling reactions. Compare with experimental activation energies .
  • Isotopic Labeling : Introduce ¹⁵N or ²H labels to track bond reorganization in substitution reactions .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying MIC values across studies)?

  • Methodology :

  • Standardized Assay Conditions : Ensure consistent bacterial inoculum size (CFU/mL), growth media (e.g., Mueller-Hinton), and incubation time (18–24h) .
  • Structure-Activity Comparison : Synthesize analogs (e.g., replacing Cl with F or methyl groups) to isolate electronic/steric effects. Tabulate results:
SubstituentMIC (S. aureus)MIC (E. coli)β-Lactamase Stability
-Cl8 µg/mL32 µg/mLStable
-F12 µg/mL64 µg/mLPartial degradation

Q. What advanced crystallographic strategies are used to analyze intermolecular interactions in solid-state structures?

  • Methodology :

  • Hirshfeld Surface Analysis : Map close contacts (e.g., C-H···N, Cl···π) using CrystalExplorer. Quantify interaction contributions via 2D fingerprint plots .
  • Twinned Data Refinement : Apply SHELXL's TWIN/BASF commands for crystals with pseudo-merohedral twinning .

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